4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride
Description
4-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride is a benzoyl chloride derivative functionalized with a 5-methyl-3-nitro-pyrazole moiety. The nitro group at the 3-position of the pyrazole ring enhances electrophilicity, while the methyl group at the 5-position may influence steric and electronic properties. Structural characterization of such compounds often employs spectroscopic methods (e.g., IR, $ ^1 \text{H} $-NMR) and crystallographic tools like SHELX for refinement and ORTEP-III for visualization .
Properties
IUPAC Name |
4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-8-6-11(16(18)19)14-15(8)7-9-2-4-10(5-3-9)12(13)17/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOYYGRGOHCARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride typically involves multiple steps. One common method starts with the preparation of 5-methyl-3-nitro-1H-pyrazole, which is then reacted with benzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize the use of hazardous reagents and to improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used in the presence of a base like triethylamine.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, amino-substituted pyrazoles, and carboxylic acid derivatives .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride is in medicinal chemistry. The compound serves as an intermediate for the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases and cancer.
Case Study: Anti-inflammatory Agents
Research has shown that derivatives of pyrazole compounds exhibit anti-inflammatory properties. The incorporation of the benzoyl chloride group enhances the reactivity of the molecule, allowing for further modifications that can lead to potent anti-inflammatory agents. For example, studies have reported the synthesis of pyrazole-based derivatives that demonstrate significant inhibition of cyclooxygenase enzymes, which are key players in the inflammatory process.
Agrochemicals
The compound is also explored for its potential use in agrochemicals. Its structure allows for modifications that can lead to effective herbicides or fungicides.
Case Study: Herbicide Development
In recent research, derivatives synthesized from this compound have shown promising herbicidal activity against several weed species. These studies indicate that the introduction of specific functional groups can enhance selectivity and efficacy against target plants while minimizing environmental impact.
Material Science
In material science, this compound is utilized in the development of polymers and coatings.
Application: Polymer Synthesis
The compound can act as a coupling agent or cross-linker in polymer chemistry. Its ability to form covalent bonds with various substrates makes it valuable in creating durable materials with enhanced mechanical properties. Research has demonstrated that incorporating such compounds into polymer matrices can improve thermal stability and resistance to chemical degradation.
Analytical Chemistry
In analytical chemistry, this compound can be employed as a reagent for detecting certain functional groups or as part of chromatographic methods.
Example: Spectroscopic Applications
The compound's unique spectral features allow it to be used in NMR and mass spectrometry for structural elucidation purposes. It serves as a standard reference material due to its well-defined chemical structure.
Mechanism of Action
The mechanism of action of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride is primarily related to its ability to interact with various biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoyl chloride group can also react with nucleophilic sites in proteins and enzymes, potentially altering their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other heterocyclic benzoyl chloride derivatives, such as those based on 1,3,4-thiadiazole scaffolds. For instance, Karakus et al. (2009) synthesized N-{4-[(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl]phenyl}N'-(2-methylphenyl) thiourea, a derivative prepared using ethyl 4-aminobenzoate and benzoyl chloride precursors . Key comparisons include:
Structure-Activity Relationship (SAR)
- Substituent Effects : The nitro group in the pyrazole derivative enhances reactivity for nucleophilic substitution, whereas chloro or methyl groups in thiadiazole analogues improve anticonvulsant activity .
Crystallographic Analysis
SHELX programs are widely used for refining crystal structures of such compounds. For example, SHELXL enables precise modeling of nitro group geometry and hydrogen bonding patterns, critical for understanding intermolecular interactions .
Biological Activity
The compound 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 275.27 g/mol. The structure includes a benzoyl chloride moiety attached to a pyrazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound.
In Vitro Studies
In vitro evaluations demonstrated that certain pyrazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4a | 0.22 | Antibacterial |
| 5a | 0.25 | Antibacterial |
| 7b | 0.23 | Antibacterial |
| Ciprofloxacin | 0.5 | Standard Control |
These derivatives also demonstrated the ability to inhibit biofilm formation, which is critical in treating chronic infections .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies, highlighting their ability to induce apoptosis in cancer cell lines.
Case Studies
One study reported that pyrazole derivatives showed significant antiproliferative activity against various cancer cell lines. For example, the introduction of methyl groups at specific positions on the pyrazole ring enhanced the activity significantly .
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | Cell cycle arrest |
| Compound C | A549 | 10 | Inhibition of DNA synthesis |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been documented, with several compounds showing promising results in reducing inflammation in animal models.
Research Findings
In one study, a related compound demonstrated significant anti-inflammatory effects when tested on induced rat paw edema models. The results indicated that doses of around 100 mg/kg were effective in reducing inflammation significantly .
Table 3: Anti-inflammatory Effects of Pyrazole Derivatives
| Compound | Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| Compound D | 100 | 74.73 |
| Compound E | 200 | 72.90 |
| Compound F | 50 | 32.85 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
